molecular formula C22H20N2O4S B2394798 2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 2138372-34-4

2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2394798
CAS RN: 2138372-34-4
M. Wt: 408.47
InChI Key: GXIRZXZBHDXTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid, has a molecular weight of 341.36 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This indicates that the compound contains a fluorenyl group attached to a carbonyl group, which is further connected to an amino group. The amino group is linked to an ethoxy group, which is attached to an acetic acid moiety .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Properties of Thiazole Derivatives

Thiazole and its derivatives are of significant interest due to their structural properties and potential applications in developing therapeutic agents. For instance, the study by Issac and Tierney (1996) explores the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This research highlights the versatility of thiazole derivatives in chemical synthesis and their potential applications in developing new materials with desired properties (Issac & Tierney, 1996).

Antioxidant and Anti-inflammatory Agents

Another area of application for thiazole derivatives is in the development of antioxidant and anti-inflammatory agents. The study by Raut et al. (2020) focuses on the synthesis of benzofused thiazole derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities. This research demonstrates the potential of thiazole-based compounds in medicinal chemistry, particularly in designing new therapeutic agents (Raut et al., 2020).

Applications in Plant Biology

The compound 1-aminocyclopropane-1-carboxylic acid (ACC) illustrates the biological significance of carboxylic acid derivatives in plant biology. Although not directly related to the compound , studies on ACC provide insights into how similar compounds might play roles in biological systems. Van de Poel and Van Der Straeten (2014) discuss the multifaceted roles of ACC beyond being a precursor to ethylene, suggesting the complex interplay between simple molecules and biological functions (Van de Poel & Van Der Straeten, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c25-21(26)11-14-13-29-20(24-14)9-10-23-22(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13,19H,9-12H2,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIRZXZBHDXTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=NC(=CS4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid

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